molecular formula C7H7N3S B12826760 S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine CAS No. 41066-68-6

S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine

Cat. No.: B12826760
CAS No.: 41066-68-6
M. Wt: 165.22 g/mol
InChI Key: ZDXCSDOLRSKTIP-UHFFFAOYSA-N
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Description

S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine: is a compound that features a benzimidazole ring, which is a fused heterocyclic structure containing both benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine typically involves the reaction of o-phenylenediamine with carbon disulfide and subsequent cyclization. The reaction conditions often include the use of a base such as potassium hydroxide and a solvent like ethanol . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine is used as a building block in organic synthesis to create more complex molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, including kinases and proteases, making them potential candidates for drug development .

Medicine: this compound and its derivatives are investigated for their anticancer, antiviral, and antimicrobial properties. The compound’s ability to interact with biological targets such as DNA and proteins makes it a promising candidate for therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other functional materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .

Mechanism of Action

The mechanism of action of S-(1H-Benzo[d]imidazol-2-yl)thiohydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme . Additionally, the thiohydroxylamine group can form covalent bonds with specific amino acid residues in the enzyme, leading to irreversible inhibition .

Properties

CAS No.

41066-68-6

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

S-(1H-benzimidazol-2-yl)thiohydroxylamine

InChI

InChI=1S/C7H7N3S/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,8H2,(H,9,10)

InChI Key

ZDXCSDOLRSKTIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SN

Origin of Product

United States

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